molecular formula C15H18N2O8 B13108573 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13108573
M. Wt: 354.31 g/mol
InChI Key: GZIISKHKBQTYKY-AAVRWANBSA-N
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by its unique structure, which includes a pyrimidine base attached to a sugar moiety with acetyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the following steps:

    Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Attachment to the Sugar Moiety: The pyrimidine base is then attached to a sugar moiety, such as ribose or deoxyribose, through glycosylation reactions.

    Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine base, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Formation of hydroxyl derivatives.

    Oxidation: Formation of oxidized derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent.

    Biology: Used in studies involving nucleoside analogs and their effects on cellular processes.

    Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties.

    Industry: Utilized in the synthesis of other nucleoside analogs and related compounds.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cellular replication and transcription processes. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase.

Comparison with Similar Compounds

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other nucleoside analogs, such as:

    Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

    Cytarabine: Another nucleoside analog used in the treatment of leukemia.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for selective targeting of nucleic acid synthesis pathways. This makes it a promising candidate for therapeutic applications in antiviral and anticancer treatments.

Properties

Molecular Formula

C15H18N2O8

Molecular Weight

354.31 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N2O8/c1-8(18)22-7-11-12(23-9(2)19)13(24-10(3)20)14(25-11)17-6-4-5-16-15(17)21/h4-6,11-14H,7H2,1-3H3/t11-,12-,13-,14-/m1/s1

InChI Key

GZIISKHKBQTYKY-AAVRWANBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC=NC2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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